ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

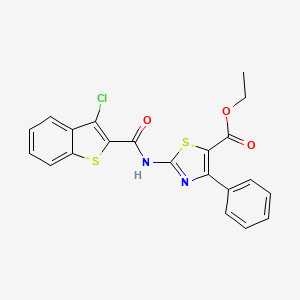

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-chloro-1-benzothiophene-2-amido group at position 2, a phenyl group at position 4, and an ethyl ester at position 3. This compound is of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S2/c1-2-27-20(26)18-16(12-8-4-3-5-9-12)23-21(29-18)24-19(25)17-15(22)13-10-6-7-11-14(13)28-17/h3-11H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWZNRSCUAFKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a halogenated benzene compound.

Introduction of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a haloketone.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

- Benzothiophene Moiety : Enhances reactivity and biological properties.

- Thiazole Ring : Contributes to the compound's pharmacological profile.

- Ethyl Ester Functional Group : Plays a role in solubility and bioavailability.

These structural features are crucial for its interaction with biological targets, making it a subject of interest for researchers.

Biological Activities

Research indicates that ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

The compound has shown promising results against various pathogens:

- Bacterial Activity : Effective against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

- Antifungal Potential : Preliminary studies suggest efficacy against fungal strains, warranting further investigation.

The presence of the thiazole and benzothiophene moieties is believed to enhance these antimicrobial effects.

Anticancer Research

In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanisms of action may involve:

- Targeting Specific Pathways : Interaction studies reveal binding affinities to key biological targets involved in cancer proliferation.

- Inducing Apoptosis : The compound may promote programmed cell death in cancer cells, a critical aspect of cancer therapy.

Case Studies and Research Findings

Recent studies have focused on the compound's potential applications in various therapeutic areas:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole and benzothiophene exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting that modifications to the structure can enhance efficacy.

- Cancer Cell Inhibition : In vitro tests showed that ethyl 2-(3-chloro-1-benzothiophen-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate effectively inhibited proliferation in human cancer cell lines by inducing apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table compares the target compound with structurally similar thiazole-5-carboxylate derivatives, emphasizing substituent variations and their implications:

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: Limited crystallographic data, but the benzothiophene moiety may participate in C–H···π interactions, as seen in related benzothiazole derivatives (e.g., ) .

- Analogues: Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate: The NH₂ group forms N–H···O/S hydrogen bonds, influencing crystal packing . 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylate: Exhibits dihedral angles <10° between thiazole and substituents, favoring planar conformations .

Biological Activity

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential applications.

Structural Characteristics

The compound is characterized by:

- Benzothiophene moiety : Enhances reactivity and biological properties.

- Thiazole ring : Known for its diverse biological activities.

- Ethyl ester functional group : Contributes to the compound's solubility and stability.

The molecular formula of the compound is .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have shown that the compound can effectively inhibit the growth of these bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of chlorine in the benzothiophene structure may enhance its interaction with biological targets, thereby increasing its efficacy against cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the fine-tuning of the compound's structure to optimize its biological activity. The general synthetic pathway includes:

- Formation of the benzothiophene derivative .

- Amidation with appropriate amines .

- Cyclization to form the thiazole ring .

- Esterification to yield the final product .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Thiophene ring substituted with amino and carboxylic groups | Antibacterial activity against E. coli |

| Ethyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole | Brominated thiophene with carboxamide | Antifungal properties |

| 4-Phenylthiazole-5-carboxylic acid | Thiazole ring with phenyl substituent | Antimicrobial activity |

The unique combination of functionalities in this compound may enhance its pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Research : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, indicating its potential role in combatting antibiotic resistance.

- Cancer Therapeutics : Research has indicated that modifications to the thiazole ring can significantly affect anticancer activity, suggesting pathways for developing more potent analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for coupling the 3-chloro-1-benzothiophene-2-carboxamide moiety to the thiazole core?

- The amide bond formation can be optimized using a triethylamine (TEA)-catalyzed reaction in dioxane. For example, chloroacetyl chloride is added dropwise to a mixture of the amine precursor and TEA at 20–25°C, followed by recrystallization from ethanol-DMF to ensure purity . Similar protocols are validated in analogous thiazole-acetamide syntheses .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 1H/13C NMR identifies substituent positions (e.g., phenyl protons at δ ~7.2–7.5 ppm, ethyl ester at δ ~4.3 ppm). IR spectroscopy confirms the amide (C=O stretch ~1650–1700 cm⁻¹) and ester (C=O ~1730 cm⁻¹) groups. X-ray crystallography resolves steric effects from the chloro-benzothiophene and phenyl-thiazole groups, as demonstrated in structurally related compounds .

Q. How can reaction yields be improved during thiazole ring formation?

- Cyclization of thioamide precursors under Dean-Stark conditions with acetic anhydride removes water, driving the reaction to completion. Solvent choice (e.g., toluene for reflux) and catalyst screening (e.g., p-toluenesulfonic acid) enhance efficiency .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro substituent on benzothiophene influence reactivity in cross-coupling reactions?

- The chloro group acts as an electron-withdrawing substituent, increasing electrophilicity at the benzothiophene’s C2 position. Computational studies (DFT) predict enhanced reactivity in Suzuki-Miyaura couplings, though steric hindrance from the thiazole’s phenyl group may require bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Case Study : Docking poses from showed discrepancies in binding affinity for triazole-thiazole hybrids. Revising the force field parameters (e.g., AMBER vs. CHARMM) or incorporating solvation models (e.g., implicit solvent) improved correlation with in vitro IC50 values .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Step 1 : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl or 4-bromophenyl at thiazole-C4) .

- Step 2 : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays.

- Step 3 : Correlate substituent electronegativity/logP with activity trends. For example, electron-withdrawing groups (e.g., -Br) enhance membrane permeability but may reduce target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.